molecular formula C12H20N2O3 B1428225 Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate CAS No. 1273568-51-6

Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate

Cat. No. B1428225
M. Wt: 240.3 g/mol
InChI Key: UGRDCDSOKKHHIV-DTWKUNHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate” is a chemical compound with the molecular formula C12H20N2O3 . It is also known as “tert-butyl (3aS,7aR)-4-oxooctahydro-2H-pyrrolo [3,4-c]pyridine-2-carboxylate” and is used as an intermediate in organic synthesis .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The molecular weight of “Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate” is 240.3 g/mol . Unfortunately, I could not find more detailed information on the physical and chemical properties of this compound from the web search results.

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Nitrile Anion Cyclization : A study describes the efficient synthesis of N-tert-butyl disubstituted pyrrolidines using a nitrile anion cyclization strategy. This process yields chiral pyrrolidine with high chemical and optical purity, important for pharmaceutical and synthetic applications (Chung et al., 2005).

Structural Analysis

  • Analysis of a Pyrrolo[3,4-c]pyridin-3(2H)-one Monohydrate : Research conducted on a related compound provides insights into its molecular structure, including the conformation of its piperidine ring and interactions with water molecules. This structural information is crucial for understanding its chemical properties and potential applications (Zhu et al., 2009).

Photocyclodimerization Studies

  • Photocyclodimer of tert-Butyl Pyrrole Carboxylate : A study focusing on the X-ray structure of a photocyclodimer provides valuable information on its constitution and configuration, which is essential for understanding its photophysical properties (Kopf et al., 1998).

Catalysis

  • Ruthenium(II) Carbonyl Chloride Complexes : Research into ruthenium(II) carbonyl chloride complexes with pyridine-functionalised N-heterocyclic carbenes reveals their potential as catalysts in hydrogen transfer reactions, which could have applications in chemical synthesis (Cheng et al., 2009).

Conformational Studies

  • Conformation of Diastereomeric Cyclic Sulfites : A study demonstrates the impact of substituents on the conformation of cyclic sulfites, with potential implications in stereochemistry and molecular design (Tanaka et al., 2003).

properties

IUPAC Name

tert-butyl (3aS,7aR)-4-oxo-3,3a,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-5-13-10(15)9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGRDCDSOKKHHIV-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCNC(=O)[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 2
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 3
Reactant of Route 3
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 4
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 5
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate
Reactant of Route 6
Cis-Tert-Butyl4-Oxohexahydro-1H-Pyrrolo[3,4-C]Pyridine-2(3H)-Carboxylate

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